2,4-Dimethyl-6-(6-methylheptyl)phenol
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Overview
Description
2,4-Dimethyl-6-(6-methylheptyl)phenol is an organic compound with the molecular formula C16H26O It is a phenolic compound characterized by the presence of two methyl groups and a 6-methylheptyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-6-(6-methylheptyl)phenol can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylphenol with 6-methylheptyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(6-methylheptyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,4-Dimethyl-6-(6-methylheptyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(6-methylheptyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Similar in structure but lacks the 6-methylheptyl group.
2,4-Dimethylphenol: Lacks the 6-methylheptyl group, making it less hydrophobic.
4-tert-Butyl-2,6-dimethylphenol: Contains a tert-butyl group instead of the 6-methylheptyl group.
Uniqueness
2,4-Dimethyl-6-(6-methylheptyl)phenol is unique due to the presence of the 6-methylheptyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications compared to other similar phenolic compounds .
Properties
IUPAC Name |
2,4-dimethyl-6-(6-methylheptyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12(2)8-6-5-7-9-15-11-13(3)10-14(4)16(15)17/h10-12,17H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOCBHWULMDHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCCCCC(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402382 |
Source
|
Record name | 2,4-dimethyl-6-(6-methylheptyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198220-45-0 |
Source
|
Record name | 2,4-dimethyl-6-(6-methylheptyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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